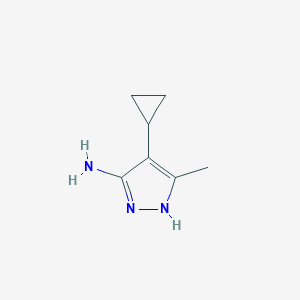
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid
Übersicht
Beschreibung
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid is a complex organic compound that features a pyridine ring, a piperidine ring, and a benzoylhydrazino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine ring and the benzoylhydrazino group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid involves its interaction with specific molecular targets. The benzoylhydrazino group can form hydrogen bonds with biological molecules, while the pyridine and piperidine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridin-4-yl 4-[(2-benzoylhydrazino)carbonyl]piperidine-1-carboxylic acid
- Pyridin-3-yl 4-[(2-acetylhydrazino)carbonyl]piperidine-1-carboxylic acid
- Pyridin-3-yl 4-[(2-benzoylhydrazino)carbonyl]piperidine-2-carboxylic acid
Uniqueness
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid is unique due to the specific positioning of the functional groups, which can influence its reactivity and interaction with biological targets
Eigenschaften
Molekularformel |
C19H20N4O4 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid |
InChI |
InChI=1S/C19H20N4O4/c24-17(13-5-2-1-3-6-13)21-22-18(25)14-8-10-23(19(26)27)16(11-14)15-7-4-9-20-12-15/h1-7,9,12,14,16H,8,10-11H2,(H,21,24)(H,22,25)(H,26,27) |
InChI-Schlüssel |
YWWHLCIWUKOUER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(CC1C(=O)NNC(=O)C2=CC=CC=C2)C3=CN=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














